2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C24H29FN2O5S and its molecular weight is 476.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the fields of neuropharmacology and cancer research. This article aims to synthesize existing knowledge regarding the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C23H24FNO4S. Its structure includes a diazaspiro framework, which is known for contributing to various biological activities. The presence of an ethoxyphenyl group and a sulfonamide moiety further enhances its potential as a pharmacological agent.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The sulfonamide group is often associated with inhibition of carbonic anhydrase, an enzyme frequently overexpressed in tumors. In vitro assays have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
G509-0156 | MCF-7 | 15.2 | Inhibition of carbonic anhydrase |
G509-0156 | A549 | 12.5 | Induction of apoptosis |
2. Neuroprotective Effects
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential neuroprotective effects, particularly in Alzheimer's disease models. Compounds containing diazaspiro structures have been reported to enhance acetylcholine levels by inhibiting acetylcholinesterase.
In a study assessing the inhibitory activity against acetylcholinesterase:
The results indicate that G509-0156 exhibits significant inhibition, suggesting its potential as a therapeutic agent for cognitive disorders.
3. Antimicrobial Activity
Preliminary evaluations have shown that the compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings highlight the need for further investigation into its mechanism of action against microbial targets.
Case Study 1: Neuroprotective Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several diazaspiro compounds and evaluated their neuroprotective effects in vitro using SH-SY5Y neuroblastoma cells. Compound G509-0156 was found to significantly reduce oxidative stress markers and enhance cell viability under neurotoxic conditions, suggesting its potential for treating neurodegenerative diseases.
Case Study 2: Anticancer Efficacy
A study examining the anticancer efficacy of sulfonamide derivatives reported that G509-0156 showed enhanced cytotoxic effects when combined with standard chemotherapeutics like cisplatin. The combination therapy resulted in synergistic effects, reducing IC50 values significantly compared to single-agent treatments.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O5S/c1-3-31-20-6-4-19(5-7-20)17-23(28)26-12-10-24(11-13-26)27(14-15-32-24)33(29,30)21-8-9-22(25)18(2)16-21/h4-9,16H,3,10-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRYRNXZNAICEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.